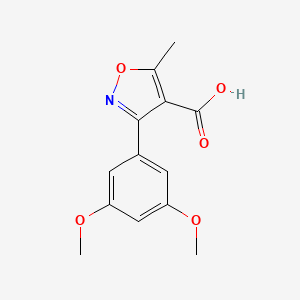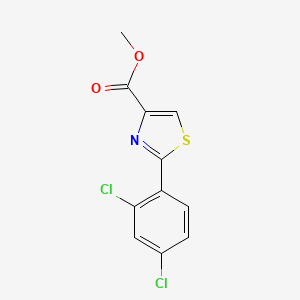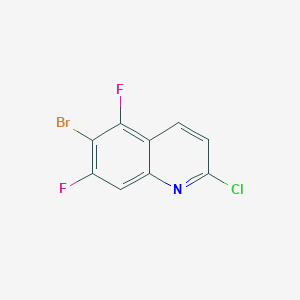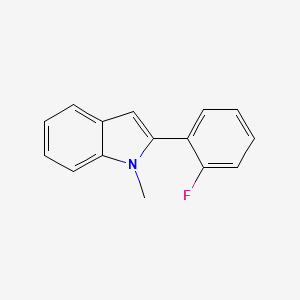dimethylsilane](/img/structure/B13680494.png)
[2-Bromo-1-(4-nitrophenyl)ethoxy](tert-butyl)dimethylsilane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Bromo-1-(4-nitrophenyl)ethoxydimethylsilane: is an organic compound with the molecular formula C14H22BrNO3Si. It is a derivative of silane, featuring a bromine atom, a nitrophenyl group, and a tert-butyl dimethylsilane moiety. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-1-(4-nitrophenyl)ethoxydimethylsilane typically involves the reaction of 2-bromo-1-(4-nitrophenyl)ethanol with tert-butyl dimethylsilyl chloride in the presence of a base such as imidazole. The reaction is carried out in an anhydrous solvent like dichloromethane at room temperature. The product is then purified using standard techniques such as column chromatography .
Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and safety.
化学反应分析
Types of Reactions:
Substitution Reactions: The bromine atom in 2-Bromo-1-(4-nitrophenyl)ethoxydimethylsilane can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Reduction Reactions: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The ethoxy group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide.
Common Reagents and Conditions:
Nucleophilic Substitution: Sodium azide in dimethylformamide (DMF) at elevated temperatures.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst under atmospheric pressure.
Oxidation: Chromium trioxide in acetic acid.
Major Products:
Substitution: Formation of azido derivatives.
Reduction: Formation of 2-amino-1-(4-nitrophenyl)ethoxy derivatives.
Oxidation: Formation of carbonyl-containing derivatives.
科学研究应用
Chemistry:
Building Block: Used as an intermediate in the synthesis of more complex organic molecules.
Protecting Group: The tert-butyl dimethylsilyl group serves as a protecting group for alcohols in multi-step organic syntheses.
Biology and Medicine:
Drug Development: Potential use in the synthesis of pharmaceutical compounds due to its reactivity and functional groups.
Industry:
Material Science: Used in the development of novel materials with specific properties, such as polymers and coatings.
作用机制
The mechanism of action of 2-Bromo-1-(4-nitrophenyl)ethoxydimethylsilane largely depends on the specific reactions it undergoes. For instance, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond. In reduction reactions, the nitro group is converted to an amino group through the addition of hydrogen atoms, facilitated by a catalyst .
相似化合物的比较
2-Bromo-1-(4-fluorophenyl)ethoxydimethylsilane): Similar structure but with a fluorine atom instead of a nitro group.
2-Bromo-1-(4-methoxyphenyl)ethoxydimethylsilane): Similar structure but with a methoxy group instead of a nitro group.
Uniqueness: The presence of the nitro group in 2-Bromo-1-(4-nitrophenyl)ethoxydimethylsilane makes it particularly reactive in reduction reactions, allowing for the synthesis of amino derivatives. This distinguishes it from its analogs with different substituents, which may not undergo the same types of reactions or yield the same products.
属性
分子式 |
C14H22BrNO3Si |
|---|---|
分子量 |
360.32 g/mol |
IUPAC 名称 |
[2-bromo-1-(4-nitrophenyl)ethoxy]-tert-butyl-dimethylsilane |
InChI |
InChI=1S/C14H22BrNO3Si/c1-14(2,3)20(4,5)19-13(10-15)11-6-8-12(9-7-11)16(17)18/h6-9,13H,10H2,1-5H3 |
InChI 键 |
AUBOIRQSBPREOT-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C)[Si](C)(C)OC(CBr)C1=CC=C(C=C1)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(2,6-Difluorophenyl)imidazo[1,2-a]pyridine](/img/structure/B13680416.png)










![5-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13680490.png)

